![molecular formula C11H18BNO5S B2699496 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid CAS No. 731016-02-7](/img/structure/B2699496.png)
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
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Overview
Description
“5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is a chemical compound that is used in various scientific research. It has a molecular weight of 445.39 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butanesulfinamide. This compound has been extensively used in the synthesis of N-heterocycles via sulfinimines . It offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis
The molecular formula of “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is C23H32BNO5S . The InChI code for this compound is 1S/C23H32BNO5S/c1-21(2,3)25-31(26,27)20-14-13-18(28-16-17-11-9-8-10-12-17)15-19(20)24-29-22(4,5)23(6,7)30-24/h8-15,25H,16H2,1-7H3 .Chemical Reactions Analysis
The compound has been used in the study of macromolecular complexes . For this purpose, tert-butyl (tBu) groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate .Physical And Chemical Properties Analysis
The compound has a density of 1.25g/cm3 . It has a melting point of 142-145ºC . The boiling point of the compound is 456.7ºC at 760 mmHg .Scientific Research Applications
- Products : This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which resemble natural products and therapeutically relevant compounds .
- Specific Example : Combining boronic acid with pyrene creates a fluorescent sensor for catechol and its amino derivatives (such as dopamine and DOPA) in biological systems .
- Applications :
- Method : Treatment of 3-(N,N’-dimethylamino)phenylboronic acid with formaldehyde forms borinate compounds, which can serve as fluorescent probes .
- Reagents Used : Examples include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and hydroxybenzotriazole (HOBt) .
Asymmetric N-Heterocycle Synthesis via Sulfinimines
Boronic Acid-Based Sensors
MIDA Boronates in Organic Synthesis
Fluorophore Synthesis
N-tert-Butyl Amide Synthesis
NMR Studies and Probing Protein Structures
Mechanism of Action
Organoboron compounds like “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization .
Safety and Hazards
properties
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)8-5-6-10(18-4)9(7-8)12(14)15/h5-7,13-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIYYOPBLWGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid |
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